Dihydroergocornine vs. Dihydroergocristine: Divergent Intrinsic Activity at Dopamine D1 and D2 Receptors
In a direct head-to-head comparison, dihydroergocornine acts as a partial agonist at both D1 and D2 dopamine receptors, stimulating cyclic AMP formation (D1) and inhibiting electrically evoked tritium overflow (D2). In contrast, dihydroergocristine antagonizes both receptor types with no agonist activity [1]. The functional consequence is that dihydroergocornine and dihydroergocristine have opposite effects on receptor signaling.
| Evidence Dimension | Functional Activity at D1 and D2 Dopamine Receptors |
|---|---|
| Target Compound Data | Partial agonist at D1 (stimulates cAMP) and D2 (inhibits tritium overflow) |
| Comparator Or Baseline | Dihydroergocristine: Antagonist at both D1 and D2 receptors |
| Quantified Difference | Qualitative difference: partial agonism vs. antagonism |
| Conditions | Rat striatal homogenates (D1) and rat striatal slices preincubated with [3H]choline (D2) |
Why This Matters
This qualitative difference in intrinsic activity means substituting dihydroergocristine for dihydroergocornine would reverse the direction of dopaminergic signaling, directly impacting experimental outcomes and therapeutic effect.
- [1] Markstein R. Dopamine receptor profile of co-dergocrine (Hydergine) and its components. Eur J Pharmacol. 1982;86(2):145-55. View Source
